N²-Phenylacetyl Guanosine: A Comprehensive Technical Guide to its Molecular Structure and Characterization
N²-Phenylacetyl Guanosine: A Comprehensive Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N²-Modified Guanosine Analogs
Guanosine, a fundamental building block of nucleic acids, is a frequent target for chemical modification to probe and modulate biological processes. Modifications at the N² exocyclic amino group, in particular, have garnered significant attention in the fields of chemical biology and drug discovery. These modifications can influence the hydrogen-bonding patterns of the guanine base, thereby altering the stability and recognition of nucleic acid structures. N²-substituted guanosine analogs are crucial components of mRNA cap structures and have been investigated as inhibitors of translation, highlighting their potential as therapeutic agents.[1] The introduction of a phenylacetyl group at the N²-position creates N²-Phenylacetyl guanosine, a molecule with unique steric and electronic properties that may offer novel opportunities for biological investigation and drug design. This guide provides an in-depth exploration of its molecular structure, a proposed synthetic route, and a comprehensive characterization workflow.
Molecular Structure and Properties
N²-Phenylacetyl guanosine is a derivative of the naturally occurring nucleoside guanosine, where a phenylacetyl group is covalently attached to the exocyclic amino group at the 2-position of the guanine base.
Table 1: Physicochemical Properties of N²-Phenylacetyl Guanosine
| Property | Value | Source |
| CAS Number | 132628-16-1 | Internal Database |
| Molecular Formula | C₁₈H₁₉N₅O₆ | Internal Database |
| Molecular Weight | 401.37 g/mol | Internal Database |
The phenylacetyl moiety introduces a bulky, hydrophobic aromatic ring and a flexible ethyl linker to the guanine base. This modification is expected to influence the conformational preferences of the glycosidic bond and the sugar pucker of the ribose ring.
Proposed Synthesis of N²-Phenylacetyl Guanosine
The selective acylation of the N²-amino group of guanosine in the presence of other reactive functional groups (hydroxyl groups on the ribose and the O⁶ and N¹ positions of the guanine ring) presents a significant synthetic challenge. A highly effective method for achieving selective N²-acylation is the "transient protection" strategy, which utilizes trimethylsilyl chloride (TMSCl) to temporarily protect the hydroxyl and other reactive sites, thereby directing the acylation to the desired amino group.[2][3]
Experimental Protocol: Synthesis via Transient Protection
This protocol describes a plausible method for the synthesis of N²-Phenylacetyl guanosine based on established procedures for N²-acylation of guanosine.[2][3]
Materials:
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Guanosine
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Anhydrous Pyridine
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Trimethylsilyl chloride (TMSCl)
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Phenylacetyl chloride
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Anhydrous Dichloromethane (DCM)
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Ammonium hydroxide (NH₄OH)
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Methanol (MeOH)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Hexanes
Step-by-Step Procedure:
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Drying the Starting Material:
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Co-evaporate guanosine with anhydrous pyridine (3 x 10 mL) to remove residual water. This step is critical as TMSCl reacts readily with water, which would reduce the efficiency of the silylation.
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-
Transient Silylation:
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Suspend the dried guanosine in a mixture of anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add an excess of TMSCl (e.g., 4-5 equivalents) to the suspension with vigorous stirring. The TMSCl reacts with the hydroxyl groups of the ribose and the N¹ and O⁶ positions of the guanine base, forming trimethylsilyl ethers and a silylated guanine, respectively. This transient protection prevents side reactions during acylation.
-
-
N²-Acylation:
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Once the guanosine is fully silylated (the solution should become clear), slowly add phenylacetyl chloride (1.1-1.5 equivalents) to the reaction mixture at 0 °C. The silylation of the O⁶ and amino groups accelerates the acylation at the N² position while preventing O⁶ acylation.[3]
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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-
Deprotection (Desilylation):
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Quench the reaction by adding a mixture of water and pyridine or a solution of ammonium hydroxide in methanol. This hydrolyzes the silyl protecting groups, regenerating the hydroxyl groups on the ribose and the N¹ and O⁶ positions of the guanine base.
-
-
Work-up and Purification:
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Concentrate the reaction mixture under reduced pressure to remove the solvents.
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Resuspend the residue in a suitable solvent system (e.g., DCM/MeOH) and purify by silica gel column chromatography. A gradient elution system (e.g., increasing percentage of methanol in dichloromethane) is typically used to isolate the desired product.
-
-
Characterization:
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Collect the fractions containing the product, combine them, and evaporate the solvent.
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Dry the final product under high vacuum and characterize it using the methods described in the following section.
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Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized N²-Phenylacetyl guanosine.
Figure 1: A comprehensive workflow for the synthesis and characterization of N²-Phenylacetyl guanosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of N²-Phenylacetyl guanosine.
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¹H NMR: The proton NMR spectrum will provide key information.
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Guanine Protons: The H8 proton of the guanine base will appear as a singlet, typically downfield. The NH proton of the phenylacetyl group will appear as a singlet, and its chemical shift will be concentration-dependent. The N¹H proton will also be observable.
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Ribose Protons: The anomeric proton (H1') will be a doublet, and its coupling constant can provide information about the sugar conformation. The other ribose protons (H2', H3', H4', H5', H5'') will appear in the characteristic sugar region.
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Phenylacetyl Protons: The aromatic protons of the phenyl group will appear as multiplets in the aromatic region, and the methylene protons (-CH₂-) will be a singlet.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. The carbonyl carbon of the phenylacetyl group will have a characteristic downfield chemical shift.
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¹⁵N NMR: While less common, ¹⁵N NMR can be used to directly observe the nitrogen atoms. The chemical shift of the N² nitrogen will be significantly different from that of an unmodified guanosine, providing direct evidence of acylation.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
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Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing nucleosides. In positive ion mode, the expected [M+H]⁺ ion at m/z 402.14 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide further structural information. A characteristic fragmentation pattern would be the neutral loss of the ribose moiety (132.04 Da), resulting in a fragment ion corresponding to the N²-phenylacetyl guanine base.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for assessing the purity of the sample and for quantification. The UV spectrum of N²-Phenylacetyl guanosine is expected to show a maximum absorption (λ_max) characteristic of the modified guanine chromophore.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is a standard method for analyzing nucleosides. A single, sharp peak in the chromatogram indicates a high degree of purity.
Potential Biological Relevance and Signaling
While the specific biological activity of N²-Phenylacetyl guanosine is not extensively documented, the modification of the N² position of guanosine is known to play a critical role in various biological processes. For instance, N²,N²-dimethylguanosine is a component of the 5' cap of certain mRNAs and is crucial for their recognition by the translation initiation factor eIF4E.[1] Introducing a bulky phenylacetyl group at the N² position could potentially modulate the binding of proteins that recognize the guanine base, thereby influencing processes like translation or RNA processing.
Sources
- 1. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
